molecular formula C8H11NO B181487 2-Ethyl-6-methoxypyridine CAS No. 199273-56-8

2-Ethyl-6-methoxypyridine

Cat. No.: B181487
CAS No.: 199273-56-8
M. Wt: 137.18 g/mol
InChI Key: QORIWACGFMMFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-methoxypyridine is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 g/mol. It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 2-methoxypyridine have been used in the synthesis of new bent-shaped luminescent mesogens . Additionally, 2-methoxypyridine has been evaluated as a cationic thymidine mimic in the A-T base pair .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an ethyl group attached to the second carbon and a methoxy group attached to the sixth carbon .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, related compounds have been used in various chemical reactions. For instance, 2-methoxypyridine has been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 137.18 g/mol. Additional physical and chemical properties such as boiling point, melting point, vapor pressure, water solubility, and more can be found on ChemSpider .

Scientific Research Applications

Thermally Induced Rearrangement

  • 2-Ethyl-6-methoxypyridine analogues, such as 2-methoxypyridine, undergo rearrangement to N-methylpyridones under flash vacuum pyrolysis conditions. This process allows for structural assignments in various chemical reactions (Lister et al., 2003).

Synthesis Applications

  • Methoxypyridines, including this compound derivatives, are used in the synthesis of complex organic compounds like Lycopodium alkaloids (Bisai & Sarpong, 2010).

Geroprotective Effects

  • 2-Ethyl-6-methyl-3-hydroxypyridine, a related compound, has been studied for its geroprotective effects, potentially increasing the lifespan in certain mice models (Emanuel & Obukhova, 1978).

Material Science

  • Derivatives of 2-methoxypyridine have been explored for their non-linear optical (NLO) applications in materials science (Kolev et al., 2008).

Spectroscopic Analysis

  • Studies have also been conducted on the vibrational and electronic spectra of this compound analogues, providing insights into their structural and electronic properties (Arjunan et al., 2011).

Cytotoxic Activity

  • Some methoxypyridine derivatives exhibit promising cytotoxicity against various cancer cell lines, indicating potential applications in cancer research (Al‐Refai et al., 2019).

Chemical Synthesis

  • The compound and its analogues are used in various chemical synthesis processes, revealing their versatility in organic chemistry (Yao Xing-sheng, 2007).

Properties

IUPAC Name

2-ethyl-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-7-5-4-6-8(9-7)10-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORIWACGFMMFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

step 2—A mixture of 22 (1.95 g) and Pd/C (10% wt. on carbon, 50 mg) in EtOAc (15 mL) and EtOH (15 mL) at RT was stirred under 1 atmosphere of H2 for 45 min. The catalyst was filtered off and the filtrate was concentrated. The crude residue was purified by SiO2 chromatography eluting with a EtOAc/hexane gradient (0 to 5% EtOAc) to afford 560 mg of 2-ethyl-6-methoxypyridine (26) as a colorless oil.
Name
22
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-6-methoxypyridine
Reactant of Route 3
Reactant of Route 3
2-Ethyl-6-methoxypyridine
Reactant of Route 4
Reactant of Route 4
2-Ethyl-6-methoxypyridine
Reactant of Route 5
Reactant of Route 5
2-Ethyl-6-methoxypyridine
Reactant of Route 6
Reactant of Route 6
2-Ethyl-6-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.